molecular formula C10H11F2N3O B2416669 4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018126-31-2

4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B2416669
CAS No.: 1018126-31-2
M. Wt: 227.215
InChI Key: SZTHGOFQCFINLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a difluoromethyl group and an isopropyl group attached to a pyrazolo[3,4-b]pyridine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the assembly of the pyrazolopyridine core followed by the introduction of the difluoromethyl and isopropyl groups. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the oxidative [3 + 3] annulation of enals with pyrazol-5-amines under N-heterocyclic carbene catalysis has been reported to efficiently produce chiral pyrazolo[3,4-b]pyridin-6-ones .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable and practical synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness. The use of high-yielding reactions and readily available starting materials would be crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrazolopyridine core.

    Substitution: The difluoromethyl and isopropyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.

Scientific Research Applications

4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets. For example, similar compounds have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The compound may bind to the active site of the receptor, blocking its activity and thereby exerting its biological effects. The exact molecular pathways involved would depend on the specific target and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is unique due to the combination of its difluoromethyl and isopropyl groups attached to the pyrazolopyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(difluoromethyl)-2-propan-2-yl-7H-pyrazolo[3,4-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N3O/c1-5(2)15-4-7-6(9(11)12)3-8(16)13-10(7)14-15/h3-5,9H,1-2H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTHGOFQCFINLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=CC(=O)NC2=N1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.